Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate
Description
Properties
IUPAC Name |
benzyl 2-[tert-butyl(dimethyl)silyl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3Si/c1-15(2,3)19(4,5)18-12-14(16)17-11-13-9-7-6-8-10-13/h6-10H,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGDWMZAJFMSJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577907 | |
| Record name | Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115118-86-0 | |
| Record name | Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Reaction Mechanism
-
Activation of the Hydroxyl Group : The hydroxyl oxygen of benzyl glycolate attacks the electrophilic silicon atom in TBSCl, forming a tetrahedral intermediate.
-
Deprotonation : Triethylamine abstracts a proton from the intermediate, facilitating the release of HCl and yielding the silyl-protected product.
-
Workup and Isolation : The crude product is purified via column chromatography or recrystallization, typically achieving yields of 80–85%.
Standard Protocol
-
Reagents : Benzyl glycolate (1.0 equiv), TBSCl (1.1 equiv), Et₃N (1.2 equiv).
-
Solvent : CH₂Cl₂ (0.25 M concentration).
-
Conditions : Stirred at 4°C for 1 hour, then warmed to room temperature for 16 hours under nitrogen.
Alternative Catalytic and Green Chemistry Approaches
Imidazole-Mediated Silylation
To enhance reaction efficiency, imidazole has been employed as a co-base alongside Et₃N. This dual-base system accelerates silylation by stabilizing the transition state through hydrogen bonding, reducing reaction times to 6–8 hours while maintaining yields above 80%.
Solvent-Free Mechanochemical Synthesis
Recent advancements highlight solvent-free ball-milling techniques, where benzyl glycolate and TBSCl are ground with potassium carbonate (K₂CO₃) as the base. This method eliminates volatile organic solvents and achieves 78% yield within 2 hours, though scalability remains a challenge.
Optimization of Reaction Parameters
Temperature and Reaction Time
Solvent Effects
Base Selection
Comparative Analysis of Industrial and Laboratory Methods
Batch vs. Continuous Flow Synthesis
Cost-Benefit Evaluation
Applications in Pharmaceutical Synthesis
This compound’s stability under acidic and basic conditions makes it indispensable in protecting alcohol moieties during the synthesis of statin intermediates. For example, its use in the production of Rosuvastatin precursors ensures selective deprotection without affecting adjacent functional groups .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other silyl groups or protecting groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include fluoride ions (e.g., tetrabutylammonium fluoride, TBAF) and other silylating agents.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various silyl-protected derivatives.
Scientific Research Applications
Organic Synthesis
Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate serves primarily as a protecting group for alcohols and phenols during synthetic transformations. The introduction of the tert-butyl(dimethyl)silyl (TBDMS) group allows for the selective protection of hydroxyl functionalities, which can be crucial when performing multi-step syntheses.
Protecting Group Strategy
The TBDMS group is known for its stability under various reaction conditions and can be selectively removed under mild acidic conditions. This property makes it an ideal choice for protecting sensitive functional groups during complex organic syntheses. For example, the TBDMS ether can be cleaved using tetra-n-butylammonium fluoride (TBAF), allowing for the regeneration of the alcohol .
Case Studies in Organic Synthesis
- Synthesis of Complex Molecules : In studies involving the synthesis of natural products, TBDMS-protected alcohols have been utilized to facilitate the construction of complex molecular architectures. The ability to protect and subsequently deprotect hydroxyl groups without affecting other functionalities is a significant advantage in synthetic routes .
- Functional Group Transformations : The compound has been employed in various transformations where selective protection is required. For instance, it has been used successfully in the synthesis of benzyl alcohol derivatives through oxidation reactions while maintaining the integrity of the TBDMS group .
Medicinal Chemistry
The applications of this compound extend into medicinal chemistry, where it plays a role in drug development and synthesis.
Antitumor Agent Development
Research has indicated that derivatives of compounds incorporating silyl ether functionalities exhibit potential anticancer properties. For instance, studies exploring benzodioxole-based thiosemicarbazone derivatives have highlighted the importance of protecting groups like TBDMS in maintaining compound stability during biological evaluations .
Synthesis of Bioactive Compounds
The compound has been utilized in synthesizing bioactive molecules that target specific biological pathways. The ability to manipulate hydroxyl groups selectively allows researchers to create diverse libraries of compounds for screening against various cancer cell lines .
Polymer Science
This compound has found applications in polymer chemistry, particularly in the development of new materials through controlled polymerization techniques.
Ring-Opening Polymerization
In studies focused on organocatalyzed ring-opening polymerization, TBDMS-protected monomers have been employed to generate polymers with desired properties. The silyl ether functionality aids in controlling the polymerization process while allowing for subsequent modifications post-polymerization .
Surface Initiated Polymerization
Research has demonstrated that surface-initiated polymerization techniques utilizing TBDMS-protected compounds can lead to enhanced material properties, such as improved thermal stability and mechanical strength .
Data Summary Table
Mechanism of Action
The mechanism of action of acetic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, phenylmethyl ester involves the formation of a stable silyl ether or ester bond, which protects the functional group from unwanted reactions. The TBDMS group can be selectively removed under mild acidic or basic conditions, allowing for the controlled deprotection of the functional group .
Comparison with Similar Compounds
tert-Butyl tert-Butyldimethylsilylglyoxylate
- Structure : Replaces the benzyl ester with a tert-butyl ester.
- Synthesis : Prepared via oxidation of tert-butyl diazoacetate, yielding a glyoxylate with a TBS group .
- Applications : Used as a conjunctive reagent in C–H functionalization reactions. Its tert-butyl ester enhances steric hindrance, slowing hydrolysis compared to benzyl esters .
- NMR Data :
tert-Butyl Triethylsilylglyoxylate
Benzeneacetic Acid, 3-Methoxy-α,4-bis[(trimethylsilyl)oxy]-, Trimethylsilyl Ester
- Structure : Contains three trimethylsilyl (TMS) groups instead of TBS.
- Properties : TMS groups are smaller and more labile, making this compound unsuitable for prolonged synthetic steps but useful in temporary protection strategies .
Functional and Reactivity Differences
*Estimated based on similar TMS-containing compounds.
Stability and Handling
Biological Activity
Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate, with the CAS number 115118-86-0, is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHOSi
Molecular Weight: 280.43 g/mol
LogP: 3.75 (indicating moderate lipophilicity)
PSA (Polar Surface Area): 35.53 Ų
The compound features a tert-butyl(dimethyl)silyl group, which is known for its stability and utility in organic synthesis as a protecting group for hydroxyl functionalities .
Synthesis
The synthesis of this compound typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). This method allows for selective reactions in complex organic syntheses, enhancing the compound's stability and bioavailability .
Antiviral Properties
Research indicates that compounds with similar structural motifs exhibit antiviral properties, particularly against hepatitis C virus (HCV) and other viral pathogens. The presence of the silyl group may enhance cellular permeability, facilitating the compound's uptake and conversion into active forms within cells .
Acetylcholinesterase Inhibition
This compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies show that some derivatives exhibit significant inhibition of these enzymes, which are critical in neurotransmission and are implicated in neurodegenerative diseases like Alzheimer's .
| Compound | IC (μM) | Selectivity Index |
|---|---|---|
| Compound 2 | 8.37 | 5.04 |
| Compound 3 | 19.08 | 3.13 |
These results suggest that modifications to the benzyl silyl ether can yield compounds with varying degrees of potency against cholinesterases, highlighting their potential as therapeutic agents .
Case Studies
- Anti-HCV Activity : A study focused on aza-nucleosides demonstrated that structural modifications could lead to compounds with low toxicity and significant anti-HCV activity. The introduction of silyl groups was noted to enhance the lipophilicity and permeability of these compounds, suggesting that this compound could have similar effects .
- Neuroprotective Effects : In a study evaluating various silylated compounds for neuroprotective properties, it was found that certain derivatives exhibited protective effects against oxidative stress in neuronal cell lines. This suggests a potential role for this compound in neuroprotection .
Q & A
Basic: What are the established synthetic protocols for preparing Benzyl {[tert-butyl(dimethyl)silyl]oxy}acetate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves silylation of a hydroxyl precursor using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like triethylamine. For example, silyl ether formation under anhydrous CH₂Cl₂ at 0°C with TBSCl (1.2 equiv) and triethylamine (1.2 equiv) achieves 77% yield after 12 hours . Key factors include:
- Temperature control : Lower temperatures (0°C) minimize side reactions like hydrolysis.
- Purification : Silica gel chromatography (e.g., Hex:EtOAc gradients) is critical for isolating the product from unreacted TBSCl and byproducts.
- Anhydrous conditions : Moisture degrades TBSCl, reducing efficiency.
Basic: Which analytical methods are most reliable for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR identify silyl ether protons (δ ~0.15 ppm for Si(CH₃)₂) and acetate carbonyl signals (δ ~170 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ calculated vs. observed mass within 0.4 ppm error) .
- TLC monitoring : Hex:EtOAc (4:1) systems track reaction progress, with Rf values ~0.66 for silylated products .
Advanced: How can researchers optimize reaction conditions to minimize desilylation during synthesis?
Answer:
Desilylation under acidic/basic conditions is a key challenge. Strategies include:
- Protecting group compatibility : Avoid protic solvents (e.g., MeOH) and strong acids/bases. Use mild quenching agents (e.g., aqueous citric acid) .
- Low-temperature workup : Maintain ≤0°C during extraction to stabilize the silyl ether.
- Inert atmosphere : Conduct reactions under N₂/Ar to prevent moisture ingress .
Advanced: What methodologies assess the compound’s stability under varying storage or reaction conditions?
Answer:
- Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–4 weeks, monitoring degradation via HPLC or NMR .
- Kinetic analysis : Perform Arrhenius studies to predict shelf life (e.g., measure half-life at elevated temperatures).
- Hygroscopicity testing : Use Karl Fischer titration to quantify moisture uptake, which accelerates hydrolysis .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?
Answer:
- Variable-temperature NMR : Resolve overlapping peaks by analyzing at 25°C vs. 50°C (e.g., distinguish rotamers in silyl ethers) .
- COSY/HSQC experiments : Confirm coupling between adjacent protons (e.g., benzyl CH₂ and adjacent oxyacetate groups).
- Comparative analysis : Cross-reference with synthesized analogs or literature data for similar silyl-protected acetates .
Advanced: What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
Answer:
- Modify silyl groups : Replace tert-butyldimethylsilyl with triisopropylsilyl (TIPS) to evaluate steric effects on reactivity .
- Functionalize the acetate : Introduce electron-withdrawing groups (e.g., nitro) to study electronic impacts on hydrolysis rates .
- Bioisosteric replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridyl) to probe solubility and binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
